molecular formula C8H14BrNO2 B12540128 4-(2-Bromoethyl)piperidine-1-carboxylic acid CAS No. 142930-32-3

4-(2-Bromoethyl)piperidine-1-carboxylic acid

Cat. No.: B12540128
CAS No.: 142930-32-3
M. Wt: 236.11 g/mol
InChI Key: SVFUGWKDBOYQBA-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)piperidine-1-carboxylic acid is a chemical compound with the molecular formula C8H14BrNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromoethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)piperidine-1-carboxylic acid typically involves the bromination of piperidine derivatives. One common method is the reaction of piperidine with bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)piperidine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Bromoethyl)piperidine-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)piperidine-1-carboxylic acid involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 4-(2-Chloroethyl)piperidine-1-carboxylic acid
  • 4-(2-Iodoethyl)piperidine-1-carboxylic acid
  • 4-(2-Fluoroethyl)piperidine-1-carboxylic acid

Comparison: 4-(2-Bromoethyl)piperidine-1-carboxylic acid is unique due to its specific reactivity and the stability of the bromo group. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

142930-32-3

Molecular Formula

C8H14BrNO2

Molecular Weight

236.11 g/mol

IUPAC Name

4-(2-bromoethyl)piperidine-1-carboxylic acid

InChI

InChI=1S/C8H14BrNO2/c9-4-1-7-2-5-10(6-3-7)8(11)12/h7H,1-6H2,(H,11,12)

InChI Key

SVFUGWKDBOYQBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCBr)C(=O)O

Origin of Product

United States

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